3-Azidopropanenitrile
Overview
Description
3-Azidopropanenitrile is a chemical compound with the molecular formula C3H4N4 . Its average mass is 96.091 Da and its monoisotopic mass is 96.043594 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 3 carbon atoms, 4 hydrogen atoms, and 4 nitrogen atoms . For more detailed structural analysis, you may need to refer to specific scientific literature or databases.Scientific Research Applications
Magnetic Anisotropy in Co(II)-azido Complexes
The study of azido ligands in magnetochemistry has highlighted their significant influence on magnetic anisotropy, particularly in a novel Co(II)-azido complex. This research delves into the electronic structure, magnetic data analysis, and the application of multireference electronic structure methods to understand the ligand field of the azido ligand. It concludes that the azido ligand acts as a strong σ and π donor, affecting magnetic properties through changes in Lewis basicity and Co-N bond distances, shedding light on the behavior of azido complexes in magnetic fields (Schweinfurth et al., 2015).
Peptide Synthesis via Copper-catalyzed Cycloadditions
The copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, yielding 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains, showcases the application of 3-azidopropanenitrile in peptide synthesis. This methodology, compatible with solid-phase peptide synthesis, highlights the azide-alkyne cycloaddition's potential for introducing 1,2,3-triazole moieties into peptides, providing a pathway for the synthesis of diversely functionalized peptides (Tornøe, Christensen, & Meldal, 2002).
Synthesis and Reactivity of Ruthenium Azido Complexes
Research into ruthenium azido complexes offers insights into their synthesis, reactivity, and potential applications in catalysis. The study examines the ligand substitution reactions, [3 + 2] cycloaddition reactions, and the formation of metal-bound heterocyclic complexes. This work elucidates the azido group's role in facilitating diverse organic transformations, including the dimerization of terminal alkynes in organic and aqueous media, showcasing the azido group's versatility in organometallic chemistry (Chen et al., 2009).
Copper-catalyzed Azidocyanation of Aryl Alkenes
The development of a copper-catalyzed Markovnikov-type intermolecular azidocyanation of aryl alkenes presents a novel method for synthesizing α-azido-propanenitriles. This approach facilitates the generation of 3-amino-2-arylpropanoic acid, demonstrating this compound's potential as a building block in organic synthesis. The process underscores the strategic use of the azido group in introducing functional groups to aryl alkenes, enabling the synthesis of compounds with valuable biological and chemical properties (Xu et al., 2014).
properties
IUPAC Name |
3-azidopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4/c4-2-1-3-6-7-5/h1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVIHZUOANZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550433 | |
Record name | 3-Azidopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23648-56-8 | |
Record name | 3-Azidopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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